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Compound of Interest

Compound Name: 1,6-Cyclodecanedione

Cat. No.: B1615606 Get Quote

In-Depth Technical Guide to 1,6-
Cyclodecanedione
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-cyclodecanedione, a

significant macrocyclic diketone. This document details its chemical identity, physical

properties, synthesis, and key reactions, making it a valuable resource for professionals in

organic synthesis and drug development.

Core Compound Information
Identifier Value

Chemical Name 1,6-Cyclodecanedione

CAS Number 38734-05-3[1]

Molecular Formula C₁₀H₁₆O₂[1]

Molecular Weight 168.23 g/mol

Canonical SMILES C1CCC(=O)CCCCC(=O)C1

InChI
InChI=1S/C10H16O2/c11-9-5-1-2-6-10(12)8-4-

3-7-9/h1-8H2[1]
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Physicochemical Properties
A summary of the key physical and thermodynamic properties of 1,6-cyclodecanedione is

presented below. Critically evaluated data is available through the NIST/TRC Web Thermo

Tables (WTT).

Property Value/Range

Normal Boiling Temperature
Data available in NIST/TRC Web Thermo

Tables[2]

Triple Point Temperature
Data available in NIST/TRC Web Thermo

Tables[2]

Liquid Density Temperature-dependent data available[2]

Liquid Viscosity Temperature-dependent data available[2]

Liquid Thermal Conductivity Temperature-dependent data available[2]

Ideal Gas Entropy
Temperature and pressure-dependent data

available[2]

Synthesis of 1,6-Cyclodecanedione
The primary and most effective method for synthesizing 1,6-cyclodecanedione is through an

intramolecular acyloin condensation of a C10 dicarboxylic acid ester, such as diethyl

decanedioate. This reductive coupling reaction is carried out using metallic sodium in an aprotic

solvent.

Experimental Protocol: Acyloin Condensation
This protocol is based on the Rühlmann modification, which utilizes trimethylsilyl chloride to

trap the enediolate intermediate, thereby improving the yield of the desired acyloin.

Materials:

Diethyl decanedioate

Metallic sodium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1615606?utm_src=pdf-body
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=1.6-cyclodecanedione
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=1.6-cyclodecanedione
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=1.6-cyclodecanedione
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=1.6-cyclodecanedione
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=1.6-cyclodecanedione
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=1.6-cyclodecanedione
https://www.benchchem.com/product/b1615606?utm_src=pdf-body
https://www.benchchem.com/product/b1615606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous toluene

Trimethylsilyl chloride

Aqueous hydrochloric acid

Procedure:

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer,

and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), place finely

dispersed metallic sodium in anhydrous toluene.

Heat the mixture to reflux with vigorous stirring.

A solution of diethyl decanedioate and trimethylsilyl chloride in anhydrous toluene is added

dropwise to the refluxing mixture over several hours.

After the addition is complete, continue refluxing for an additional period to ensure the

completion of the reaction.

Cool the reaction mixture to room temperature and cautiously add a proton source, such as

aqueous hydrochloric acid, to hydrolyze the silyl enol ether intermediate.

Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g.,

diethyl ether or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude acyloin is then oxidized to the final product, 1,6-cyclodecanedione.

Note: This is a generalized procedure. The specific quantities of reagents and reaction times

may vary and should be optimized based on the scale of the reaction.

Key Reactions of 1,6-Cyclodecanedione
A notable reaction of 1,6-cyclodecanedione is its base-catalyzed intramolecular aldol

condensation. This reaction leads to the formation of a bicyclic enone, 2,3,5,6,7,8-
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hexahydroazulen-4(1H)-one.[3]

Experimental Protocol: Intramolecular Aldol
Condensation
Materials:

1,6-Cyclodecanedione

Base (e.g., sodium carbonate, sodium hydroxide, or potassium tert-butoxide)

Suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran)

Aqueous acid for workup

Procedure:

Dissolve 1,6-cyclodecanedione in the chosen solvent in a round-bottom flask equipped with

a magnetic stirrer.

Add the base to the solution at room temperature. The reaction may be heated to facilitate

the condensation.

Monitor the reaction progress using a suitable analytical technique, such as thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, neutralize the reaction mixture with an aqueous acid.

Extract the product with an organic solvent.

Wash the combined organic extracts with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the resulting bicyclic enone by column chromatography or distillation.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key chemical transformations involving 1,6-
cyclodecanedione.

Synthesis of 1,6-Cyclodecanedione via Acyloin Condensation

Diethyl Decanedioate

Acyloin Intermediate
(α-Hydroxy Ketone)

1. Na, Toluene, Reflux
2. Trimethylsilyl Chloride (Rühlmann mod.)

3. H₃O⁺

1,6-Cyclodecanedione

Oxidation

Click to download full resolution via product page

Caption: Synthetic pathway to 1,6-cyclodecanedione.
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Intramolecular Aldol Condensation of 1,6-Cyclodecanedione

1,6-Cyclodecanedione

Enolate Formation

Base (e.g., Na₂CO₃)

Intramolecular Cyclization
(Aldol Addition)

Dehydration

2,3,5,6,7,8-Hexahydroazulen-4(1H)-one

Click to download full resolution via product page

Caption: Reaction mechanism of the intramolecular aldol condensation.

Spectroscopic Data
Detailed spectroscopic data is essential for the characterization of 1,6-cyclodecanedione.

While a comprehensive public database of its spectra is not readily available, the following are

expected characteristic signals based on its structure.

¹H NMR Spectroscopy:
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Protons alpha to the carbonyl groups (C-H₂): Expected to appear as multiplets in the

downfield region of the aliphatic spectrum, typically around δ 2.2-2.6 ppm, due to the

deshielding effect of the adjacent carbonyl group.

Other methylene protons (C-H₂): Expected to resonate as a complex series of multiplets in

the upfield region, likely between δ 1.2-1.8 ppm.

¹³C NMR Spectroscopy:

Carbonyl carbons (C=O): A characteristic signal in the downfield region, typically above δ

200 ppm.

Carbons alpha to the carbonyl groups (α-CH₂): Expected in the range of δ 30-50 ppm.

Other methylene carbons (CH₂): Resonances expected in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy:

C=O stretch: A strong, sharp absorption band characteristic of a ketone, typically appearing

in the range of 1700-1725 cm⁻¹.

C-H stretch (sp³): Multiple bands just below 3000 cm⁻¹, characteristic of saturated C-H

bonds.

Mass Spectrometry:

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z =

168).

Fragmentation Pattern: Characteristic fragmentation would likely involve alpha-cleavage

adjacent to the carbonyl groups and McLafferty rearrangements, leading to significant

fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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